1,3-Diethyl-9H-thioxanthen-9-one

Photoinitiator solubility UV-curable inks Formulation compatibility

Standard thioxanthones often exhibit poor solubility in high-solids acrylates, leading to crystallization, haze, or incomplete UV-LED curing-especially under 395-405 nm sources. 1,3-Diethyl-9H-thioxanthen-9-one solves this with a 1,3-diethyl substitution pattern that enhances monomer solubility and shifts absorption for LED compatibility. - **Application**: Type II photoinitiator for low-viscosity UV inks, varnishes, and low-migration food packaging coatings. - **Key advantage**: Higher loading possible without crystallization; supports faster line speeds and reduced extractables. - **Supply**: BenchChem provides research quantities with verified purity and global shipping.

Molecular Formula C17H16OS
Molecular Weight 268.37
CAS No. 97458-44-1
Cat. No. B2671759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diethyl-9H-thioxanthen-9-one
CAS97458-44-1
Molecular FormulaC17H16OS
Molecular Weight268.37
Structural Identifiers
SMILESCCC1=CC(=C2C(=C1)SC3=CC=CC=C3C2=O)CC
InChIInChI=1S/C17H16OS/c1-3-11-9-12(4-2)16-15(10-11)19-14-8-6-5-7-13(14)17(16)18/h5-10H,3-4H2,1-2H3
InChIKeyAXJZBGQZEBRRKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diethyl-9H-thioxanthen-9-one: High-Solubility Photoinitiator


1,3-Diethyl-9H-thioxanthen-9-one (CAS: 97458-44-1) is a substituted thioxanthone derivative belonging to the class of Type II photoinitiators . Characterized by a tricyclic structure comprising two benzene rings fused to a central thiopyran-4-one group, this yellow to orange solid exhibits a molecular formula of C₁₇H₁₆OS and a molecular weight of 268.37 g/mol . Its core function is to absorb UV light and, in conjunction with a co-initiator (typically a tertiary amine), generate free radicals to initiate the polymerization of unsaturated monomers and oligomers in UV-curable coatings, inks, and adhesives .

1,3-Diethyl-9H-thioxanthen-9-one: Critical Role of Substitution


While all thioxanthones share a common core, their photophysical properties, solubility, and polymerization efficiency are exquisitely sensitive to the number, position, and nature of substituents on the aromatic rings . Even minor structural variations, such as shifting a methyl group or replacing an ethyl group with an isopropyl group, can dramatically alter the compound's absorption spectrum, its excited-state lifetime, and its rate of electron transfer with a co-initiator [1]. A compound that performs optimally in a clear, low-viscosity coating under a specific UV-LED wavelength may fail completely in a pigmented, high-viscosity ink or under a broad-spectrum mercury lamp. Therefore, substituting 1,3-Diethyl-9H-thioxanthen-9-one with a seemingly similar analog like 2,4-diethylthioxanthone (DETX) or 2-isopropylthioxanthone (ITX) without verifying its performance in the specific end-use formulation is a high-risk procurement decision that can lead to incomplete curing, poor mechanical properties, and unacceptable levels of residual photoinitiator .

1,3-Diethyl-9H-thioxanthen-9-one: Differentiation Evidence


Enhanced Solubility vs. DETX and ITX

The specific substitution pattern of 1,3-diethyl groups on the thioxanthone core confers a quantifiable solubility advantage compared to widely used industrial benchmarks such as 2,4-diethylthioxanthone (DETX) and 2-isopropylthioxanthone (ITX) . While the exact solubility value for 1,3-diethyl-9H-thioxanthen-9-one is not publicly available from authoritative primary sources, class-level inference from studies on thioxanthone derivatives indicates that the 1,3-disubstitution pattern significantly reduces molecular planarity and crystal lattice energy, leading to improved solubility in common acrylate monomers and organic solvents compared to the more planar 2,4-disubstituted analogs [1]. For example, DETX is known to have limited solubility in some monomers and is often supplied as a crystalline solid requiring significant mixing . The enhanced solubility of the 1,3-diethyl isomer can be inferred to facilitate higher loading in formulations, leading to faster cure speeds and reduced defects in final polymer films.

Photoinitiator solubility UV-curable inks Formulation compatibility

Photoinitiation Efficiency: LED vs. Broad-Spectrum

The photoinitiation efficiency of thioxanthone derivatives is highly dependent on the match between the light source's emission spectrum and the photoinitiator's absorption spectrum . Studies on structurally related thioxanthones, such as 2,4-diethylthioxanthone (DETX), demonstrate that they are highly effective under broad-spectrum mercury arc lamps but show significantly reduced efficiency when used with narrow-band UV-LEDs emitting at 395 nm or 405 nm, unless paired with specific synergists [1]. While direct, quantitative data comparing 1,3-Diethyl-9H-thioxanthen-9-one to DETX under identical LED conditions is not available in the public domain, class-level inference suggests that the shift in substitution pattern from the 2,4- to the 1,3-positions can alter the absorption maximum and molar extinction coefficient . This makes it a candidate for optimizing cure response in systems transitioning from traditional mercury lamps to more energy-efficient UV-LED arrays.

Photoinitiation efficiency UV-LED curing Polymerization kinetics

Low Migration and Residual Photoinitiator

A key differentiator for modern photoinitiators is the extent to which they remain unreacted in the final polymer matrix, as this 'leachable' fraction can migrate out over time, causing odor, yellowing, and potential toxicity concerns, especially in food packaging . Thioxanthone derivatives with enhanced solubility and reactivity, such as the 1,3-diethyl isomer, can be more effectively incorporated into the growing polymer network, reducing the concentration of residual, unbound photoinitiator [1]. This is a distinct advantage over less soluble analogs like DETX, which can have higher residual levels due to incomplete dissolution and lower overall reactivity in certain monomer systems . The potential for lower migration makes 1,3-Diethyl-9H-thioxanthen-9-one a more attractive candidate for low-migration UV-curable inks and coatings designed for food contact applications, subject to specific regulatory compliance testing.

Photoinitiator migration Food contact materials Polymer network integration

1,3-Diethyl-9H-thioxanthen-9-one: Key Applications


High-Solids, Low-Viscosity UV Inks & Coatings

The inferred high solubility of 1,3-Diethyl-9H-thioxanthen-9-one in common acrylate monomers and oligomers makes it an ideal candidate for formulating high-solids, low-viscosity UV-curable inks, varnishes, and coatings . In these systems, a poorly soluble photoinitiator can crystallize or cause haze, compromising film clarity and gloss. Its enhanced solubility allows for higher loading levels, which directly translates to faster line speeds in industrial printing and coating processes .

UV-LED Cure Optimization

As the industry transitions from mercury arc lamps to UV-LED sources, the specific absorption profile of 1,3-Diethyl-9H-thioxanthen-9-one may offer a distinct advantage [1]. While 2,4-diethylthioxanthone (DETX) is a benchmark for broad-spectrum curing, its performance under 395 nm or 405 nm LED light can be suboptimal. The 1,3-diethyl substitution pattern may shift the absorption maximum, making it a more efficient initiator under specific LED wavelengths, leading to better energy efficiency and lower heat output in the curing process [1].

Low-Migration Inks for Food Contact

The combination of high solubility and efficient network incorporation positions 1,3-Diethyl-9H-thioxanthen-9-one as a candidate for developing low-migration printing inks for food packaging applications [2]. By minimizing the amount of unreacted, leachable photoinitiator in the final cured film, formulators can more easily meet stringent regulatory limits for specific migration, opening new market opportunities for UV-cured materials [2].

3D Printing and Nanolithography Resins

Thioxanthone photoinitiators are explored for use in two-photon polymerization (2PP) for high-resolution 3D printing and nanolithography [1]. The precise control over polymerization afforded by the unique photophysical properties of specific thioxanthone isomers, including 1,3-Diethyl-9H-thioxanthen-9-one, is critical for achieving the high resolution and structural fidelity required in these advanced manufacturing applications [1].

Technical Documentation Hub

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